Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate
CAS No.: 94108-42-6
Cat. No.: VC16993506
Molecular Formula: C23H40NNaO3
Molecular Weight: 401.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94108-42-6 |
|---|---|
| Molecular Formula | C23H40NNaO3 |
| Molecular Weight | 401.6 g/mol |
| IUPAC Name | sodium;1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C23H41NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23(26)27)19-22(24)25;/h9-10,21H,2-8,11-20H2,1H3,(H,26,27);/q;+1/p-1/b10-9-; |
| Standard InChI Key | HYWZHNDAUMQTKO-KVVVOXFISA-M |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Sodium (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylate belongs to the class of pyrrolidine derivatives, distinguished by a five-membered nitrogen-containing ring. The compound’s molecular formula is C<sub>23</sub>H<sub>40</sub>NNaO<sub>3</sub>, with a molar mass of 401.6 g/mol. Key structural elements include:
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A pyrrolidine ring substituted at the 1-position with a (Z)-octadec-9-enyl group.
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A carboxylate moiety at the 3-position, neutralized by a sodium ion.
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A C18 unsaturated alkyl chain with a cis double bond at the 9th carbon (Z-configuration).
The parent acid, (Z)-1-(octadec-9-enyl)-5-oxopyrrolidine-3-carboxylic acid, exists under two CAS numbers (94108-41-5 and 47555-10-2 ), likely reflecting divergent naming conventions or registration pathways. The sodium salt’s isomeric SMILES string, CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+], confirms the Z-configuration and sodium coordination.
Table 1: Molecular Data for Sodium (Z)-1-(Octadec-9-enyl)-5-Oxopyrrolidine-3-Carboxylate
| Property | Value | Source |
|---|---|---|
| CAS No. | 94108-42-6 | |
| Molecular Formula | C<sub>23</sub>H<sub>40</sub>NNaO<sub>3</sub> | |
| Molecular Weight | 401.6 g/mol | |
| IUPAC Name | Sodium 1-[(Z)-octadec-9-enyl]-5-oxopyrrolidine-3-carboxylate | |
| SMILES | CCCCCCCC/C=C\CCCCCCCCN1CC(CC1=O)C(=O)[O-].[Na+] | |
| InChI Key | HYWZHNDAUMQTKO-KVVVOXFISA-M |
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation | (Z)-9-octadecenyl bromide, K<sub>2</sub>CO<sub>3</sub>, DMF | 1-(Octadec-9-enyl)pyrrolidine |
| 2 | Oxidation/Carboxylation | KMnO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>, acidic conditions | Parent acid formation |
| 3 | Neutralization | NaOH, aqueous ethanol | Sodium carboxylate precipitation |
Comparison with Related Compounds
Table 3: Comparative Analysis of Sodium Carboxylate and Parent Acid
| Property | Sodium Salt (94108-42-6) | Parent Acid (94108-41-5) |
|---|---|---|
| Solubility | High in water | Low in water |
| Molecular Weight | 401.6 g/mol | 379.6 g/mol |
| Ionic Character | Anionic | Neutral |
| Typical Use | Surfactant formulations | Organic synthesis intermediate |
The sodium salt’s enhanced solubility makes it preferable for aqueous applications, whereas the parent acid may serve as a precursor in organic synthesis.
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